molecular formula C24H32Cl2N2O4 B4052502 1-(4-Chloro-3-methylphenoxy)-3-[4-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol

1-(4-Chloro-3-methylphenoxy)-3-[4-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol

Cat. No.: B4052502
M. Wt: 483.4 g/mol
InChI Key: WNZFIKJDCWCPMS-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenoxy)-3-[4-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol is a useful research compound. Its molecular formula is C24H32Cl2N2O4 and its molecular weight is 483.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1'-(1,4-piperazinediyl)bis[3-(4-chloro-3-methylphenoxy)-2-propanol] is 482.1739129 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Innovative Synthesis Approaches

Researchers have developed various methods for synthesizing compounds similar to 1,1'-(1,4-piperazinediyl)bis[3-(4-chloro-3-methylphenoxy)-2-propanol], focusing on improving efficiency and yield. For instance, the synthesis of related piperazine derivatives through the Mannich reaction demonstrates the potential for creating antioxidants with significant IC50 values, indicating their strong potential as antioxidants (Prabawati, 2016).

Characterization and Analysis

Advanced techniques have been employed to characterize and analyze the properties of similar compounds. The use of micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC) for the separation and analysis of flunarizine and its degradation products highlights the versatility of these methods in studying complex organic molecules (El-Sherbiny et al., 2005).

Biological Activities and Applications

Antitumor Activity

Certain derivatives similar to the compound have shown promising antitumor activities in preclinical models. The study of MST-16, a derivative of bis(2,6-dioxopiperazine), demonstrates significant therapeutic activity against a variety of tumors, indicating the potential for developing effective antitumor agents (Narita et al., 2008).

Coordination Polymers

Research on AgI-bis(cyanobenzyl)piperazine coordination polymers shows the influence of ligand geometry, anion, and stoichiometry on the structure and dimensionality of the resulting polymers. This study contributes to the understanding of how such compounds can be used in the design of materials with specific properties (Beeching et al., 2014).

Metabolic Pathways and Degradation

The novel pathway for bacterial metabolism of bisphenol A, involving oxidative skeletal rearrangement and cleavage, provides insights into environmental degradation processes of synthetic organic compounds. This knowledge could be applied to the development of strategies for the bioremediation of environmental contaminants (Spivack et al., 1994).

Properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-[4-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32Cl2N2O4/c1-17-11-21(3-5-23(17)25)31-15-19(29)13-27-7-9-28(10-8-27)14-20(30)16-32-22-4-6-24(26)18(2)12-22/h3-6,11-12,19-20,29-30H,7-10,13-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZFIKJDCWCPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)CC(COC3=CC(=C(C=C3)Cl)C)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chloro-3-methylphenoxy)-3-[4-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol
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1-(4-Chloro-3-methylphenoxy)-3-[4-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol
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1-(4-Chloro-3-methylphenoxy)-3-[4-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol
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1-(4-Chloro-3-methylphenoxy)-3-[4-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol
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1-(4-Chloro-3-methylphenoxy)-3-[4-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-(4-Chloro-3-methylphenoxy)-3-[4-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.